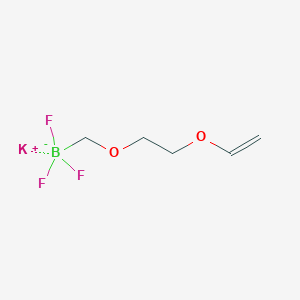
Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate is an organotrifluoroborate compound with the molecular formula C5H9BF3O2K. This compound is known for its stability and unique reactivity patterns, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) to form the trifluoroborate salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts such as Pd(PPh3)4 are frequently used in cross-coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the coupling partner .
Wissenschaftliche Forschungsanwendungen
Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism by which potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate exerts its effects primarily involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring its boron-containing group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Vinyltrifluoroborate: Similar in structure but lacks the vinyloxyethoxy group.
Potassium Phenyltrifluoroborate: Contains a phenyl group instead of the vinyloxyethoxy group.
Potassium Ethyltrifluoroborate: Contains an ethyl group instead of the vinyloxyethoxy group.
Uniqueness
Potassium 2-(2-vinyloxyethoxy)methyltrifluoroborate is unique due to its vinyloxyethoxy group, which provides additional reactivity and versatility in chemical transformations. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
IUPAC Name |
potassium;2-ethenoxyethoxymethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O2.K/c1-2-10-3-4-11-5-6(7,8)9;/h2H,1,3-5H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVIUHBNMPBMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOC=C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)](/img/structure/B8003761.png)
![6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8003763.png)


![4-[4-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B8003776.png)
![(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8003785.png)
